6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

Historical Context of Pyridazin-3(2H)-one-Based Therapeutics

The therapeutic potential of pyridazinone derivatives was first recognized in the mid-20th century, with early studies highlighting their cardiovascular effects. The discovery of pimobendan and levosimendan , pyridazinone-based inodilators, marked a milestone in treating heart failure by combining phosphodiesterase-III (PDE-III) inhibition with calcium sensitization. These drugs demonstrated that strategic substitutions on the pyridazinone ring could enhance selectivity and efficacy while minimizing off-target effects.

In the 1980s, researchers identified pyridazinones as potent analgesics and anti-inflammatory agents. Derivatives such as emorfazone showcased the scaffold’s ability to modulate prostaglandin synthesis without the gastrointestinal toxicity associated with traditional NSAIDs. This era also saw the exploration of pyridazinones in antimicrobial and anticancer therapies, driven by their capacity to inhibit tyrosine kinases and proteasomes.

The evolution of pyridazinone therapeutics underscores a shift from serendipitous discovery to rational design. Modern computational techniques, such as cryo-EM and molecular docking, have enabled precise modifications to optimize pharmacokinetics and target engagement. For instance, the introduction of halogenated aryl groups improved metabolic stability, while hydrophilic side chains enhanced solubility.

Structural Significance of 6-(4-Chlorophenyl)-4-(4-Methylphenyl)-4,5-Dihydro-3(2H)-Pyridazinone

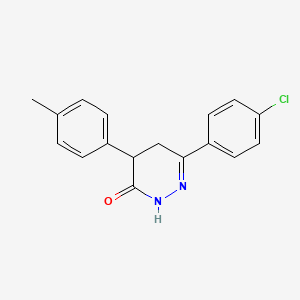

The compound This compound exemplifies the strategic integration of substituents to fine-tune biological activity. Its structure features:

- A partially saturated pyridazinone core : The 4,5-dihydro configuration introduces conformational flexibility, potentially improving binding to rigid enzyme active sites.

- 6-(4-Chlorophenyl) substitution : The electron-withdrawing chlorine atom at the para position enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins.

- 4-(4-Methylphenyl) group : The methyl substituent increases hydrophobicity, promoting membrane permeability and stabilizing van der Waals interactions in hydrophobic binding pockets.

Comparative Analysis of Substituent Effects

The dihydro moiety distinguishes this compound from fully aromatic analogs, potentially reducing off-target effects associated with planar structures. Molecular modeling studies suggest that the half-chair conformation of the dihydropyridazinone ring complements the curved substrate-binding cleft of the Trypanosoma cruzi proteasome, a target for Chagas disease therapeutics.

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-11-2-4-12(5-3-11)15-10-16(19-20-17(15)21)13-6-8-14(18)9-7-13/h2-9,15H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRGADIVYUGOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-chlorophenyl)-4-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 288.76 g/mol

- CAS Number : 83881-37-2

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of pyridazinone compounds exhibit anticonvulsant properties. In particular, a related compound with a similar structure was tested for its efficacy in seizure models. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like chlorine enhances anticonvulsant activity. For instance, a compound with a 4-chlorophenyl substitution exhibited significant protection against seizures, with effective doses reported at 24.38 mg/kg in electroshock tests and 88.23 mg/kg in chemical-induced seizures .

Antitumor Activity

This compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound inhibits cell proliferation in various cancer cell lines, including HeLa and MCF-7. The IC values for these cell lines were determined to be 7.01 µM and 14.31 µM, respectively . The mechanism of action appears to involve the disruption of microtubule dynamics, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Model/System | Effective Dose (mg/kg) | IC (µM) |

|---|---|---|---|

| Anticonvulsant | Electroshock Seizure | 24.38 | - |

| Chemical-induced Seizure | 88.23 | - | |

| Antitumor | HeLa Cell Line | - | 7.01 |

| MCF-7 Cell Line | - | 14.31 |

Case Studies

-

Anticonvulsant Study :

A study conducted by researchers focused on the anticonvulsant effects of pyridazinone derivatives, including our compound of interest. The results indicated a significant reduction in seizure frequency when administered to animal models, highlighting the potential for therapeutic applications in epilepsy management . -

Anticancer Study :

Another research effort investigated the anticancer properties of this compound against several human cancer cell lines. The findings showed that it effectively induced apoptosis and inhibited cell growth through microtubule destabilization mechanisms .

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Key structural and pharmacological differences between the target compound and its analogs are summarized below:

Table 1: Structural and Pharmacological Comparison

Impact of Substituents on Activity

- Chlorophenyl vs. Aminophenyl: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to amino-substituted analogs (e.g., MCI-154).

- Methylphenyl at Position 4 : The 4-methylphenyl group introduces steric bulk, which may stabilize the compound’s binding to hydrophobic pockets in PDE III or platelet receptors. Similar methyl substitutions in Thyes et al.’s derivatives (5-methyl) significantly enhanced antiplatelet activity .

- Comparison with CI-930: Unlike CI-930, which has a pyridinylamino group for potent PDE III inhibition, the target compound lacks direct hydrogen-bond donors, suggesting its mechanism may involve alternative pathways (e.g., calcium channel modulation) .

Antiplatelet Activity

Pyridazinones with electron-withdrawing groups (e.g., chloro, nitro) at the 6-position exhibit strong antiplatelet effects by inhibiting ADP- or collagen-induced aggregation . The target compound’s 4-chlorophenyl group aligns with this trend, though its potency likely depends on the methylphenyl group’s position. For example:

- Compound 97a (6-chloroacetamido) showed 12-fold higher potency than MCI-154 due to optimized steric and electronic effects .

- Liu et al. derivatives with 4-substituted amide groups achieved IC₅₀ values <1 µM, surpassing CI-930 .

Cardiovascular Effects

- PDE III Inhibition: The target compound’s dihydropyridazinone core is critical for PDE III binding, but its substituents may reduce efficacy compared to CI-930 or MCI-154, which have polar groups (e.g., pyridinylamino) for stronger enzyme interaction .

- Vasorelaxant Activity: Pyridazinones with 4-methyl groups (e.g., Demirayak et al.’s compounds) demonstrated vasorelaxant effects on rat aorta, suggesting the target compound may share this property .

Structural-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : Chlorine at position 6 enhances antiplatelet activity by increasing electrophilicity and interaction with platelet ADP receptors .

- Methyl Groups : Methyl substitutions improve metabolic stability and hydrophobic binding. For example, 5-methyl derivatives in Thyes et al.’s work showed prolonged antihypertensive effects .

- Polar vs. Nonpolar Substituents: Amino or pyridinyl groups (e.g., in MCI-154) enhance PDE III affinity, while chloro/methyl groups may favor off-target effects (e.g., calcium channel modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.